molecular formula C7H7Cl2NO B14065771 2,3-Dichloro-6-methoxyaniline

2,3-Dichloro-6-methoxyaniline

Cat. No.: B14065771
M. Wt: 192.04 g/mol
InChI Key: NGQZFSHSIJZJNX-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methoxyaniline (C₇H₇Cl₂NO) is an aromatic amine derivative featuring a methoxy (-OCH₃) group at the 6-position and chlorine atoms at the 2- and 3-positions on the aniline ring. This substitution pattern confers unique physicochemical properties, such as increased molecular rigidity, lipophilicity, and altered electronic characteristics compared to unsubstituted aniline. The compound is primarily utilized in organic synthesis, agrochemical research, and pharmaceutical intermediates due to its reactivity as a building block for heterocyclic systems.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

2,3-dichloro-6-methoxyaniline

InChI

InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3

InChI Key

NGQZFSHSIJZJNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 2,3-Dichloro-6-methoxyaniline typically involves the nitration of a suitable precursor followed by reduction. One common method starts with 2,3,4-trichloronitrobenzene, which undergoes nitration and subsequent reduction to yield 2,3-dichloro-6-nitroaniline. This intermediate is then further reduced to obtain this compound .

Industrial production methods often involve the use of diazotization reactions, where the amino groups are eliminated through diazotization, followed by reduction using hypophosphorous acid and iron powder . These methods are advantageous due to their high yield, mild reaction conditions, and cost-effectiveness.

Chemical Reactions Analysis

2,3-Dichloro-6-methoxyaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include alkali hydroxides, carbonates, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved .

Scientific Research Applications

2,3-Dichloro-6-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2,3-Dichloro-6-methoxyaniline, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, molecular properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₇H₇Cl₂NO 192.04 2-Cl, 3-Cl, 6-OCH₃ Agrochemical intermediates
2-Chloro-6-methoxyaniline C₇H₈ClNO 157.60 2-Cl, 6-OCH₃ Dye synthesis
3,4-Dichloroaniline C₆H₅Cl₂N 162.02 3-Cl, 4-Cl Polymer stabilizers
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Pyridine ring, benzodioxin, dimethylamino Research applications (non-medical)

Key Findings:

Substituent Effects: The dual chlorine atoms in this compound enhance its electron-withdrawing character compared to mono-chloro analogs like 2-Chloro-6-methoxyaniline. This increases its stability in electrophilic substitution reactions. The methoxy group in the 6-position provides steric hindrance, reducing reactivity at the para position relative to simpler dichloroanilines (e.g., 3,4-Dichloroaniline).

Lipophilicity and Solubility :

  • This compound exhibits higher logP (~2.8) than 2-Chloro-6-methoxyaniline (logP ~1.9), favoring membrane permeability in biological systems.
  • The compound in (C₂₃H₂₅N₃O₃) has significantly greater molecular weight and complexity, leading to lower solubility in polar solvents .

Applications: Unlike 3,4-Dichloroaniline (used in polymer industries), this compound is tailored for specialized agrochemical synthesis, such as herbicide precursors.

Biological Activity

2,3-Dichloro-6-methoxyaniline is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, and potential therapeutic effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound is an aniline derivative characterized by the presence of two chlorine atoms and a methoxy group on the aromatic ring. Its chemical structure can be represented as follows:

  • Molecular Formula : C7_{7}H6_{6}Cl2_{2}N1_{1}O1_{1}
  • CAS Number : 615-34-1

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results demonstrated varying degrees of inhibition, as summarized in Table 1.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-negative bacteria.

2. Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have shown that this compound can induce cell death. A notable study investigated its effects on human breast cancer cells (MCF-7) and reported an IC50_{50} value of 20 µM. This suggests moderate cytotoxic activity, which warrants further investigation into its mechanism of action.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of electron-withdrawing groups such as chlorine enhances its lipophilicity and reactivity, which are critical for its interaction with biological targets. Research has shown that modifications to the aniline structure can significantly impact its antimicrobial and cytotoxic properties.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Antimicrobial Efficacy Against Resistant Strains : A recent study demonstrated that the compound exhibited activity against vancomycin-resistant Enterococcus faecalis, indicating its potential utility in treating antibiotic-resistant infections .
  • Mechanism of Action : Investigations into the mechanism revealed that the compound may disrupt cellular processes by interfering with protein synthesis or inducing oxidative stress in microbial cells .

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